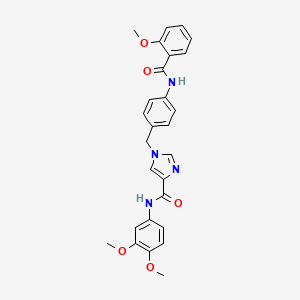![molecular formula C21H20N4O4S B2950733 N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313405-03-7](/img/structure/B2950733.png)
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, commonly known as ACBS, is a chemical compound that has been extensively studied for its various applications in scientific research. ACBS is a sulfonamide compound that is synthesized through a multi-step process involving the reaction of 4-acetylphenyl isocyanate with bis(2-chloroethyl) sulfamide. The resulting compound has been found to possess several beneficial properties that make it a valuable tool in the field of scientific research.
科学的研究の応用
ACBS has been extensively studied for its various applications in scientific research. One of the most significant applications of ACBS is in the field of cancer research. ACBS has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells. ACBS has also been studied for its potential use in the treatment of other diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of ACBS is complex and not yet fully understood. However, it is believed that ACBS exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ACBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ACBS has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. ACBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ACBS has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
ACBS has several advantages as a tool for scientific research. It is a potent anti-cancer agent and has been shown to inhibit the growth of several types of cancer cells. ACBS is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of ACBS in lab experiments. ACBS is a highly reactive compound and must be handled with care. In addition, the mechanism of action of ACBS is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research involving ACBS. One area of research is the development of new synthetic methods for ACBS that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of ACBS and its effects on different types of cancer cells. Finally, there is a need for more studies to evaluate the safety and efficacy of ACBS in animal models and clinical trials.
合成法
The synthesis of ACBS is a multi-step process that involves the reaction of 4-acetylphenyl isocyanate with bis(2-chloroethyl) sulfamide. The first step involves the preparation of 4-acetylphenyl isocyanate by reacting 4-acetylphenol with phosgene. The resulting product is then reacted with bis(2-chloroethyl) sulfamide to produce ACBS. The synthesis of ACBS is a complex process that requires careful handling and precise control of reaction conditions.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-16(26)17-4-8-19(9-5-17)24-21(27)18-6-10-20(11-7-18)30(28,29)25(14-2-12-22)15-3-13-23/h4-11H,2-3,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRIYSGWIEJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

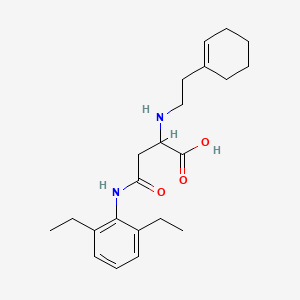

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)
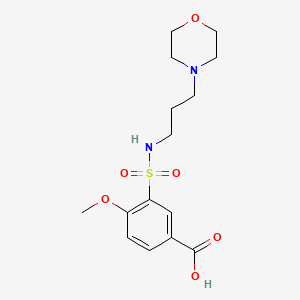
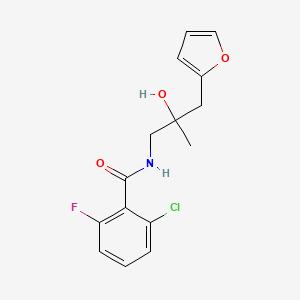
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
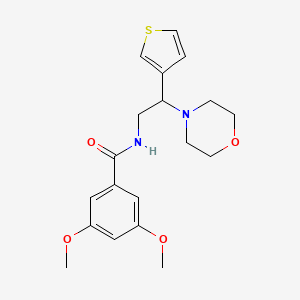

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)
![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)
